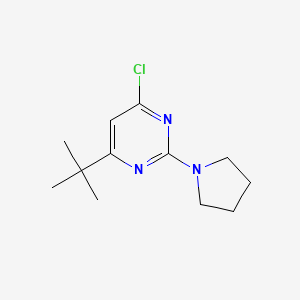

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine

描述

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group, a chlorine atom, and a pyrrolidin-1-yl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving suitable precursors such as amidines and β-diketones.

Introduction of Substituents: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

化学反应分析

Types of Reactions

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of oxidized derivatives such as pyrimidine N-oxides.

Reduction: Formation of reduced derivatives such as pyrimidine amines.

Substitution: Formation of substituted pyrimidines with various functional groups.

科学研究应用

The compound is primarily noted for its role as an inhibitor of certain enzymes and receptors, which positions it as a candidate for drug development. The following are key areas of biological activity:

- NAPE-PLD Inhibition : Research indicates that derivatives of pyrimidine compounds, including 4-(tert-butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine, have been studied as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is involved in the biosynthesis of bioactive lipids that modulate various physiological processes, including pain and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of compounds like this compound.

Key Findings from SAR Studies :

- Modification of Substituents : Studies have shown that altering substituents on the pyrimidine ring can significantly enhance potency. For instance, replacing certain groups with more polar or sterically constrained analogues has led to increased inhibitory activity against NAPE-PLD .

- Potency Optimization : Specific modifications have resulted in compounds with nanomolar potency, such as LEI-401, which emerged from the optimization of pyrimidine derivatives . This compound demonstrated a significant increase in activity compared to its precursors.

Therapeutic Potential

The therapeutic implications of this compound are being explored across several domains:

Neurological Disorders

Given its role in modulating lipid signaling pathways, this compound may have potential applications in treating neurological disorders where NAPE-PLD plays a critical role. In vivo studies have shown that inhibiting this enzyme can affect emotional behavior and pain perception in animal models .

Anti-inflammatory Applications

The modulation of lipid mediators through NAPE-PLD inhibition suggests a potential use in managing inflammatory conditions. By reducing levels of certain endocannabinoids, it may alter pain pathways and provide therapeutic benefits.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound and its analogues:

作用机制

The mechanism of action of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidin-1-yl group can enhance binding affinity to these targets, while the tert-butyl and chlorine substituents can modulate the compound’s pharmacokinetic properties. The compound may exert its effects through inhibition or activation of specific signaling pathways, leading to desired biological outcomes.

相似化合物的比较

Similar Compounds

4-(tert-Butyl)-6-chloro-2-(morpholin-4-yl)pyrimidine: Similar structure with a morpholine ring instead of a pyrrolidine ring.

4-(tert-Butyl)-6-chloro-2-(piperidin-1-yl)pyrimidine: Similar structure with a piperidine ring instead of a pyrrolidine ring.

4-(tert-Butyl)-6-chloro-2-(azepan-1-yl)pyrimidine: Similar structure with an azepane ring instead of a pyrrolidine ring.

Uniqueness

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidin-1-yl group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s biological activity and its suitability for specific applications in medicinal chemistry and other fields.

生物活性

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for further research and development.

- Molecular Formula : C11H15ClN2

- Molecular Weight : 216.70 g/mol

- CAS Number : 1266118-78-8

The biological activity of this compound primarily revolves around its interaction with specific biological targets, including kinases and receptors involved in cellular signaling pathways. Recent studies have indicated that compounds with similar structures can act as inhibitors of various kinases, which play crucial roles in cancer progression and other diseases.

Anticancer Activity

Research has shown that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. A study highlighted the pro-apoptotic effects of certain pyrimidine derivatives, demonstrating their potential to inhibit cell proliferation and induce cell cycle arrest in cancer models such as A549 (lung cancer) and HCT116 (colon cancer) .

Inhibition of Kinases

The compound may also function as a kinase inhibitor. Kinases are pivotal in regulating various cellular processes, including growth and metabolism. Inhibitors targeting these enzymes can potentially halt tumor growth. For example, similar compounds have shown efficacy against Trk kinases, which are implicated in several cancers .

Antimicrobial Activity

Some studies suggest that pyrimidine derivatives possess antimicrobial properties. The presence of the pyrrolidine moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens like Staphylococcus aureus .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the key structural features of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine that influence its reactivity and biological activity?

- The tert-butyl group introduces steric bulk, which can hinder nucleophilic attack and influence solubility or metabolic stability. The chloro substituent at position 6 acts as a leaving group, enabling nucleophilic substitution reactions. The pyrrolidin-1-yl group at position 2 contributes to hydrogen bonding and bioavailability, as seen in structurally analogous pyrimidine derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

- A typical multi-step synthesis involves:

- Step 1 : Chlorination of a pyrimidine precursor (e.g., 4-hydroxy-6-methylpyrimidine) using POCl₃ or SOCl₂ to introduce the chloro group.

- Step 2 : Introduction of the tert-butyl group via nucleophilic substitution or coupling reactions, often requiring palladium catalysts (e.g., Suzuki-Miyaura coupling for aryl boronic acids) .

- Step 3 : Functionalization with pyrrolidine via Buchwald-Hartwig amination or direct substitution under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Analytical validation via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency in pyrrolidine introduction .

- Temperature control : Maintaining 60–80°C during substitution reactions minimizes side products .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.3–1.5 ppm for tert-butyl protons; δ 3.2–3.5 ppm for pyrrolidine CH₂ groups) and ¹³C NMR (δ 75–80 ppm for tert-butyl carbons) verify substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 281.12 for C₁₂H₁₈ClN₃) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in further derivatization?

- Steric hindrance : The bulky tert-butyl group slows electrophilic substitution at position 4 but stabilizes intermediates via hyperconjugation .

- Electronic effects : Its electron-donating nature activates the pyrimidine ring for nucleophilic attack at position 6 (chloro group) in cross-coupling reactions .

- Example: In Suzuki-Miyaura couplings, tert-butyl-substituted pyrimidines show higher regioselectivity compared to methyl analogs .

Q. What strategies can address low solubility of this compound in aqueous media for in vitro assays?

- Co-solvents : Use DMSO (≤10% v/v) to enhance solubility without cytotoxicity .

- Lipid-based formulations : Nanoemulsions or liposomes improve bioavailability in cellular uptake studies .

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions .

Q. Data Analysis and Contradictions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound concentrations.

- Purity verification : Contradictions often arise from impurities; re-test batches with HPLC-validated purity .

- Metabolite profiling : LC-MS/MS can identify active metabolites that may explain divergent results .

Q. What computational approaches are effective for predicting interactions between this compound and biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding modes to receptors (e.g., kinases) .

- MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Use descriptors like logP and topological polar surface area to correlate structure with activity .

Q. Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of chloro-containing intermediates .

- First aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Q. Emerging Methodologies

Q. What recent advancements in catalytic methods enable efficient derivatization of this compound?

- Photoredox catalysis : Visible-light-mediated C–H functionalization introduces aryl or alkyl groups at position 4 .

- Electrochemical synthesis : Enables chloride displacement without metal catalysts, reducing waste .

- Biocatalysis : Engineered enzymes (e.g., cytochrome P450s) achieve enantioselective hydroxylation of the tert-butyl group .

属性

IUPAC Name |

4-tert-butyl-6-chloro-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-12(2,3)9-8-10(13)15-11(14-9)16-6-4-5-7-16/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGKRRLOVIQNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N2CCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。